5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol is a chemical compound with the molecular formula C4H5ClN2S3 and a molecular weight of 212.74 g/mol It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of 5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol involves several steps. One common method includes the reaction of 2-chloroethanethiol with 1,3,4-thiadiazole-2-thiol under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common for this compound, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity . This interaction can disrupt various cellular processes, including DNA replication and protein synthesis, which may contribute to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol can be compared with other thiadiazole derivatives, such as:
Properties
IUPAC Name |
5-(2-chloroethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S3/c5-1-2-9-4-7-6-3(8)10-4/h1-2H2,(H,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYBTZMTACRJBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SC1=NNC(=S)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370913 |
Source
|
Record name | 5-[(2-Chloroethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142826-71-9 |
Source
|
Record name | 5-[(2-Chloroethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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